4-Benzyl-1,4,8-oxadiazecane dihydrochloride
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Overview
Description
4-Benzyl-1,4,8-oxadiazecane dihydrochloride is a chemical compound with the molecular formula C14H24Cl2N2O It is known for its unique structure, which includes a benzyl group attached to an oxadiazecane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-1,4,8-oxadiazecane dihydrochloride typically involves the reaction of benzylamine with oxadiazecane under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 4-Benzyl-1,4,8-oxadiazecane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The benzyl group in the compound can undergo substitution reactions with halogens or other electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; reaction conditions include acidic or basic medium and controlled temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are typically carried out in an inert atmosphere and at low temperatures.
Substitution: Halogens, electrophiles; reactions are conducted in the presence of a suitable solvent and catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with various functional groups replacing the benzyl group.
Scientific Research Applications
4-Benzyl-1,4,8-oxadiazecane dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Benzyl-1,4,8-oxadiazecane dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
4-Benzyl-1,4,8-oxadiazecane dihydrochloride can be compared with other similar compounds, such as:
4-Benzyl-1,4,7-oxadiazecane dihydrochloride: Similar structure but with a different ring size.
4-Benzyl-1,4,8-thiadiazecane dihydrochloride: Contains a sulfur atom in place of the oxygen atom in the ring.
4-Benzyl-1,4,8-oxadiazecane monohydrochloride: Similar structure but with a different number of hydrochloride groups.
The uniqueness of this compound lies in its specific ring structure and the presence of the benzyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-benzyl-1,4,8-oxadiazecane;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O.2ClH/c1-2-5-14(6-3-1)13-16-9-4-7-15-8-11-17-12-10-16;;/h1-3,5-6,15H,4,7-13H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXJNPIBNGGYNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCOCCN(C1)CC2=CC=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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